molecular formula C17H15N3O2S B11060539 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine

Cat. No.: B11060539
M. Wt: 325.4 g/mol
InChI Key: FMDCVWQGLSXCRO-UHFFFAOYSA-N
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Description

4-(4-NITROPHENYL)-2-(2-PROPYL-4-PYRIDYL)-1,3-THIAZOLE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-NITROPHENYL)-2-(2-PROPYL-4-PYRIDYL)-1,3-THIAZOLE typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Attachment of the Pyridyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(4-NITROPHENYL)-2-(2-PROPYL-4-PYRIDYL)-1,3-THIAZOLE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The nitrophenyl and pyridyl groups could play a role in binding to the target site, while the thiazole ring might be involved in the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-NITROPHENYL)-2-(2-METHYL-4-PYRIDYL)-1,3-THIAZOLE
  • 4-(4-NITROPHENYL)-2-(2-ETHYL-4-PYRIDYL)-1,3-THIAZOLE
  • 4-(4-NITROPHENYL)-2-(2-BUTYL-4-PYRIDYL)-1,3-THIAZOLE

Uniqueness

The uniqueness of 4-(4-NITROPHENYL)-2-(2-PROPYL-4-PYRIDYL)-1,3-THIAZOLE lies in its specific functional groups and their arrangement, which may confer unique chemical properties and reactivity compared to similar compounds. The propyl group, in particular, may influence its solubility, stability, and interaction with other molecules.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C17H15N3O2S/c1-2-3-14-10-13(8-9-18-14)17-19-16(11-23-17)12-4-6-15(7-5-12)20(21)22/h4-11H,2-3H2,1H3

InChI Key

FMDCVWQGLSXCRO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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